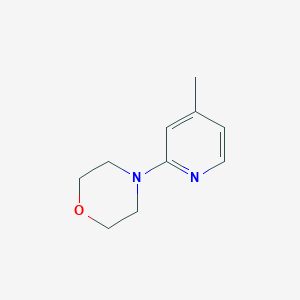

4-(4-Methylpyridin-2-yl)morpholine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylpyridin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-9-2-3-11-10(8-9)12-4-6-13-7-5-12/h2-3,8H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYFMSVSPGODTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 4 4 Methylpyridin 2 Yl Morpholine and Analogues

Primary Synthetic Routes to 4-(4-Methylpyridin-2-yl)morpholine

The construction of the this compound core can be achieved through several synthetic pathways, ranging from direct nucleophilic substitution to more elaborate multi-step procedures.

Direct Synthetic Approaches

The most straightforward method for the synthesis of this compound involves the direct nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine with morpholine (B109124). This reaction is a well-established method for the formation of 2-aminopyridines. nih.govyoutube.com The reactivity of the halopyridine is dependent on the nature of the halogen, with fluoro and chloro derivatives being more susceptible to substitution. nih.gov The pyridine (B92270) ring's inherent electron deficiency, particularly at the 2- and 4-positions, facilitates attack by nucleophiles like morpholine.

A typical procedure would involve heating 2-chloro-4-methylpyridine (B103993) with morpholine, often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The reaction can be performed neat or in a suitable solvent. nih.gov

Table 1: Examples of Direct Amination of Halopyridines

| Halopyridine | Amine | Conditions | Product | Reference |

| 2-Chloropyridine | Various amines | Water, KF | 2-Aminopyridine derivatives | nih.gov |

| 2-Halopyridine | Primary/secondary amines | Neat or DMSO | 2-Aminopyridine derivatives | nih.gov |

| 2-Mercaptopyridine | 1,2-Dibromoethane then amine | DMSO, mild conditions | 2-Aminopyridine derivatives | nih.gov |

Multistep Convergent and Divergent Syntheses

More complex synthetic routes, including both convergent and divergent strategies, offer greater flexibility in accessing a wider range of analogues. A notable example of a multistep synthesis leading to a related 2-amino-4-methylpyridine (B118599) derivative starts from 2-(4-methylfuran) ethyl formate. This method involves a sequence of ring expansion, hydroxyl chlorination, and subsequent dechlorination to yield the 2-amino-4-methylpyridine core. google.comgoogle.com This approach avoids the formation of hard-to-separate byproducts like 2,6-diamino-4-methylpyridine. google.com

Another multistep approach could involve the synthesis of a functionalized 4-methylpyridine (B42270) precursor, which is then elaborated to introduce the morpholine ring. For instance, 2-amino-4-methylpyridine can be synthesized and then further modified. nih.govontosight.ai

Table 2: Multistep Synthesis of 2-Amino-4-methylpyridine

| Starting Material | Key Steps | Final Product | Reference |

| 2-(4-Methylfuran) ethyl formate | Ring expansion, Hydroxyl chlorination, Dechlorination | 2-Amino-4-methylpyridine | google.comgoogle.com |

| 4-Picoline | Reaction with sodium nitrite (B80452) and HCl, then reduction with tin and HCl | 2-Amino-4-methylpyridine | ontosight.ai |

Strategic Syntheses of Related Pyridine-Morpholine and Pyridine-Piperidine Hybrids

The synthesis of hybrid molecules containing both pyridine and other nitrogen-containing heterocycles like morpholine and piperidine (B6355638) often employs strategic bond-forming reactions. These methods allow for the construction of diverse molecular architectures.

Amination Reactions Involving Pyridine and Morpholine Nucleophiles

The nucleophilic substitution of a leaving group on the pyridine ring by morpholine or piperidine is a fundamental and widely used method for creating pyridine-morpholine and pyridine-piperidine hybrids. nih.govnih.govorganic-chemistry.org The Chichibabin reaction, a classic named reaction, involves the amination of pyridine at the 2-position using sodium amide, though it often requires high temperatures. youtube.com

Modern approaches often utilize palladium-catalyzed amination reactions (Buchwald-Hartwig amination), which offer milder reaction conditions and broader substrate scope. nih.gov These reactions typically involve the coupling of a halopyridine with an amine in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving high yields and good functional group tolerance.

A general one-pot amination procedure for the synthesis of 2-aminopyridines from the corresponding pyridine-N-oxides has also been developed as a mild alternative to SNAr chemistry. youtube.com

Table 3: Amination Strategies for Pyridine Hybrids

| Pyridine Substrate | Amine | Key Reagents/Catalyst | Product Type | Reference |

| Pyridine | Sodium amide | - | 2-Aminopyridine | youtube.com |

| Halopyridine | Morpholine/Piperidine | Pd catalyst, base (Buchwald-Hartwig) | Pyridine-morpholine/piperidine hybrids | nih.gov |

| Pyridine-N-oxide | Various amines | PyBroP (phosphonium salt) | 2-Aminopyridine derivatives | youtube.com |

Mannich-Type Condensations in Pyridine Systems

The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (often formaldehyde), and a primary or secondary amine. wikipedia.orgthermofisher.com While pyridines are generally reluctant to undergo electrophilic substitution due to the electron-deficient nature of the ring, the Mannich reaction can be employed under specific conditions, particularly with activated pyridine substrates. acs.orgnih.govacs.org For instance, 3-hydroxypyridine (B118123) can be successfully aminomethylated. acs.org

The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and the amine, which then attacks the electron-rich position of the pyridine ring. The use of the Mannich reaction provides a pathway to introduce aminoalkyl groups onto the pyridine scaffold, which can then be further elaborated to form heterocyclic rings like morpholine or piperidine. For example, Mannich bases can be used as intermediates in the synthesis of various heterocyclic systems. thermofisher.comnih.gov

Table 4: Mannich Reactions in Pyridine Systems

| Pyridine Substrate | Amine | Aldehyde | Conditions | Product Type | Reference |

| 3-Hydroxypyridine | N-Methylpiperazine | Formaldehyde | - | 2- and 6-aminomethylated pyridine | acs.org |

| Activated Pyridines | Primary/Secondary Amine | Formaldehyde | Acid or base catalysis | Aminomethylated pyridines | wikipedia.orgthermofisher.com |

Transition Metal-Catalyzed Coupling Reactions for Heterocycle Formation (e.g., Suzuki Coupling for Pyridine Intermediates)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the synthesis of complex pyridine derivatives that can serve as precursors to pyridine-morpholine and pyridine-piperidine hybrids. nih.govnih.govwikipedia.org The Suzuki reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orglibretexts.org

This methodology allows for the formation of carbon-carbon bonds, enabling the connection of a pyridine ring to another molecular fragment. For instance, a pyridine boronic acid can be coupled with a halogenated compound containing a morpholine or piperidine moiety, or vice versa. This approach offers high functional group tolerance and allows for the strategic construction of complex molecules from readily available building blocks. nih.govnih.gov The reaction typically requires a palladium catalyst, a base, and a suitable solvent system. nih.gov

Table 5: Suzuki Coupling for the Synthesis of Pyridine Derivatives

| Pyridine Component | Coupling Partner | Catalyst/Base | Product Type | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh3)4 / K3PO4 | Aryl-substituted pyridines | nih.govnih.gov |

| Pyridine boronic acid | Organohalide | Pd catalyst / Base | Biaryl or substituted pyridines | wikipedia.orglibretexts.org |

Selective Functionalization of Pyridine Rings for Morpholine Integration

The introduction of a morpholine moiety at the C-2 position of a 4-methylpyridine ring is a critical transformation that relies on established and robust synthetic methods. The regioselectivity of this process is paramount, and it is typically achieved by starting with a pre-functionalized pyridine ring, most commonly a 2-halopyridine. The electron-deficient nature of the pyridine ring facilitates nucleophilic attack, particularly at the C-2 and C-4 positions.

Two primary strategies dominate the synthesis of 2-morpholinopyridines:

Nucleophilic Aromatic Substitution (SNA_r_): This is a classical and direct method for installing the morpholine group. The reaction involves the displacement of a halide (typically chloro or fluoro) from the 2-position of 4-methylpyridine by morpholine. nih.gov The reaction is driven by the formation of a thermodynamically stable product and is often carried out at elevated temperatures or under microwave irradiation to achieve reasonable reaction rates. The presence of the nitrogen atom in the pyridine ring activates the C-2 position towards nucleophilic attack. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. wikipedia.org It offers a highly versatile and efficient route to this compound from 2-bromo-4-methylpyridine (B133514) or 2-chloro-4-methylpyridine. nih.gov The reaction employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.net The choice of ligand is crucial for the reaction's success and has evolved through several "generations" to allow for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.org This method is often preferred due to its high functional group tolerance, broad scope, and generally higher yields compared to traditional SNA_r_ reactions. researchgate.net

The general scheme for these key integrations is presented below:

Scheme 1. General synthetic routes to this compound via Nucleophilic Aromatic Substitution (SNA_r_) and Buchwald-Hartwig Amination.

Development of Scalable and Efficient Synthetic Protocols

Moving from laboratory-scale synthesis to large-scale production requires the development of protocols that are not only high-yielding but also cost-effective, safe, and environmentally benign.

One-pot and cascade reactions offer significant advantages in terms of efficiency and sustainability by reducing the number of workup and purification steps, thereby saving time, solvents, and reagents. While a specific one-pot synthesis for this compound is not extensively documented, the principles of cascade reactions for preparing substituted 2-aminopyridines are well-established and can be adapted. dicp.ac.cnacs.org

For instance, a hypothetical cascade reaction could involve the formation of the 4-methylpyridine ring from acyclic precursors, followed by an in situ amination step without isolating the intermediate pyridine. acs.org Another approach is a one-pot, two-step mechanochemical synthesis, where the reactants are combined in a ball mill. rsc.org This solvent-free or low-solvent method can be highly efficient and is considered a "green" chemistry approach. rsc.org Such a process could involve the direct reaction of 2-chloro-4-methylpyridine, morpholine, a solid base, and a palladium catalyst via milling.

Optimizing the reaction conditions is crucial for the large-scale synthesis of this compound, particularly for the widely used Buchwald-Hartwig amination. bristol.ac.uk Key parameters that require careful tuning include the catalyst system, base, solvent, temperature, and reaction time. youtube.com

For industrial applications, pre-catalysts, which are stable and easily activated palladium complexes, are often preferred. youtube.com The choice of base is critical; while strong bases like sodium tert-butoxide are common, their solubility and the functional group tolerance of the substrates must be considered. researchgate.net Solvents such as toluene, ethers, or alcohols are typically used, and the selection depends on the solubility of the reactants and the reaction temperature. youtube.com For volatile amines like morpholine, conducting the reaction in sealed tubes or pressure vessels may be necessary to prevent evaporation and ensure high conversion, a practical consideration for scaling up. nih.gov

Below is a table summarizing key parameters for optimizing the Buchwald-Hartwig amination for large-scale production.

| Parameter | Considerations for Optimization | Research Findings |

| Palladium Source | Use of air-stable and easy-to-handle pre-catalysts (e.g., G3 or G4 pre-catalysts) is preferred for consistency and ease of use on a large scale. youtube.com | Pre-catalysts often provide higher activity and broader substrate scope, simplifying activation. youtube.com |

| Ligand | Sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often required to facilitate reductive elimination and stabilize the catalytic species. | Ligand choice is highly dependent on the specific substrates; screening is often necessary. bristol.ac.uk |

| Base | The strength and solubility of the base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) are critical. The base must be strong enough to deprotonate the amine but not cause side reactions. | Strong, non-nucleophilic bases are generally effective. The choice can influence catalyst activity and lifetime. researchgate.net |

| Solvent | The solvent must solubilize both the organic substrates and the inorganic base to a sufficient degree. Common solvents include toluene, dioxane, and THF. | Aprotic, non-coordinating solvents are generally preferred. youtube.com |

| Temperature | Reactions are often heated (80-110 °C) to ensure a reasonable reaction rate, but lower temperatures are desirable to minimize side reactions and energy consumption. | Optimization can lead to lower reaction temperatures, especially with highly active catalyst systems. bristol.ac.uk |

| Concentration | Higher concentrations can increase reaction rates but may also lead to solubility issues or increased side product formation. | Finding an optimal concentration balances reaction efficiency with process handling. bristol.ac.uk |

Chemical Derivatization and Structural Modification Strategies

To explore the structure-activity relationship and develop new chemical entities, derivatization of the parent this compound is essential. Modifications can be introduced on either the morpholine ring or the pyridine system.

Introducing substituents on the morpholine ring is a key strategy for modulating the physicochemical properties of the molecule. The most straightforward approach is to utilize a pre-functionalized morpholine derivative in the initial coupling reaction (SNA_r_ or Buchwald-Hartwig). e3s-conferences.org For example, using C-substituted morpholines like (S)-2-methylmorpholine or 3,3-dimethylmorpholine (B1315856) in the reaction with 2-halo-4-methylpyridine would yield the corresponding substituted analogues. This approach allows for the stereospecific introduction of substituents. nih.gov

A variety of substituted morpholines are commercially available or can be synthesized through established multi-step sequences, providing access to a diverse range of analogues. organic-chemistry.org

| Morpholine Derivative | Potential Synthetic Outcome |

| (S)-2-Methylmorpholine | (S)-4-(4-Methylpyridin-2-yl)-2-methylmorpholine |

| 3,3-Dimethylmorpholine | 4-(4-Methylpyridin-2-yl)-3,3-dimethylmorpholine |

| Thiomorpholine | 4-(4-Methylpyridin-2-yl)thiomorpholine |

| (2R,6S)-2,6-Dimethylmorpholine | (2R,6S)-4-(4-Methylpyridin-2-yl)-2,6-dimethylmorpholine |

After the construction of the core this compound structure, the pyridine ring offers several sites for further functionalization. These include the C-H bonds at the C-3, C-5, and C-6 positions, as well as the methyl group at the C-4 position.

C-H Functionalization: Direct C-H activation has emerged as a powerful tool for the late-stage functionalization of heterocyclic compounds. rsc.org Transition metal-catalyzed reactions, particularly with palladium, can be used to introduce aryl or alkyl groups at the remaining C-H positions of the pyridine ring. nih.gov The regioselectivity of these reactions can be challenging to control but can sometimes be influenced by directing group effects or the intrinsic electronic properties of the substituted pyridine ring. nih.govslideshare.net For example, borylation of a C-H bond followed by a Suzuki-Miyaura cross-coupling can provide access to a wide range of arylated derivatives. nih.gov

Modification of the Methyl Group: The 4-methyl group is also a handle for further derivatization. It can undergo a variety of transformations, including:

Oxidation: Oxidation to an aldehyde or carboxylic acid.

Halogenation: Free-radical bromination to introduce a bromomethyl group, which can then be used in subsequent nucleophilic substitution reactions.

Deprotonation: Deprotonation with a strong base to generate a benzylic-type anion, which can react with various electrophiles.

These derivatization strategies significantly expand the chemical space accessible from the parent compound, enabling the synthesis of a broad library of analogues for various applications.

Conjugation Chemistry for Advanced Architectures

The development of advanced materials with tailored properties and functionalities is a cornerstone of modern chemical research. The unique electronic and structural characteristics of the this compound scaffold make it an attractive building block for the construction of complex, higher-order structures. Conjugation chemistry provides the tools to incorporate this versatile moiety into a variety of advanced architectures, including polymers, supramolecular assemblies, and metal-organic frameworks (MOFs). These strategies leverage the reactivity of the pyridine ring and the morpholine group, as well as the potential for functionalization at various positions on the molecule.

Polymer Architectures

The incorporation of this compound units into polymeric structures can impart unique properties, such as pH-responsiveness, metal-coordination capabilities, and specific thermal behaviors. rsc.orgpolysciences.com Advanced polymerization techniques, particularly controlled radical polymerization methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, offer precise control over the molecular weight, architecture, and functionality of the resulting polymers. rsc.orgmdpi.comnih.gov

Functionalized Monomers for Polymerization:

A key strategy for integrating this compound into polymers is through the synthesis of a vinyl-functionalized monomer. This can be hypothetically achieved by introducing a vinyl group onto the pyridine ring or the morpholine moiety. For instance, a vinyl group could be introduced at a suitable position on the pyridine ring, creating a monomer analogous to 2-vinylpyridine (B74390) or 4-vinylpyridine, which are known to undergo RAFT polymerization. sci-hub.senih.gov

The resulting polymers can be designed as homopolymers, or more complex structures like block copolymers. For example, a poly(this compound)-block-polystyrene copolymer could be synthesized, which would self-assemble into various nanostructures in solution or in the solid state, driven by the incompatibility of the two blocks. rsc.orgmdpi.comnih.govyoutube.com The pH-responsive nature of the pyridine unit would allow for the tuning of the self-assembly behavior by changing the pH of the solution. rsc.org

Star Polymers:

Another advanced architecture achievable through conjugation is the star polymer. In this structure, multiple polymer arms radiate from a central core. A multifunctional initiator containing several reactive sites can be used to grow polymer chains of a functionalized this compound monomer. Alternatively, a core-first approach could utilize a molecule with multiple this compound units as the core, from which polymer arms of another monomer are grown. nih.govresearchgate.netresearchgate.netacs.org Star polymers often exhibit unique solution properties and can act as nanocarriers or advanced catalytic systems.

Table 1: Potential Polymer Architectures Incorporating this compound Analogues

| Polymer Architecture | Monomer Type | Polymerization Technique | Potential Properties & Applications |

|---|---|---|---|

| Linear Homopolymer | Vinyl-functionalized this compound | RAFT Polymerization | pH-responsive materials, metal-ion sensing |

| Diblock Copolymer | Vinyl-functionalized this compound and Styrene | RAFT Polymerization | Self-assembly into micelles, films, stimuli-responsive nanocarriers |

| Star Polymer | Vinyl-functionalized this compound (arms) | "Arm-first" or "Core-first" RAFT | Advanced rheological modifiers, drug delivery vehicles |

Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and metal coordination, to construct large, well-defined structures. mdpi.compnas.org The this compound unit possesses key features that can be exploited for the bottom-up construction of supramolecular architectures.

Hydrogen-Bonding Motifs:

The nitrogen atom of the pyridine ring is a hydrogen bond acceptor. This allows for the formation of predictable and directional hydrogen bonds with complementary donor molecules. For instance, a bifunctional molecule containing two this compound units could be co-assembled with a di-carboxylic acid to form a supramolecular polymer chain. elsevierpure.combeilstein-journals.org The strength and directionality of these interactions can lead to the formation of liquid-crystalline phases or self-healing materials. qucosa.de

Metal-Coordination Driven Self-Assembly:

The pyridine nitrogen also acts as an excellent ligand for a wide range of metal ions. This property can be harnessed to create metallo-supramolecular structures. By designing multitopic ligands based on the this compound scaffold, it is possible to construct discrete coordination complexes, such as cages or rings, or extended coordination polymers. pnas.org The choice of metal ion and the geometry of the ligand will dictate the final architecture of the assembly.

Table 2: Supramolecular Architectures Based on this compound Analogues

| Supramolecular Architecture | Driving Interaction | Building Blocks | Potential Properties & Applications |

|---|---|---|---|

| Supramolecular Polymer | Hydrogen Bonding | Dicarboxylic acids and di-functionalized this compound | Self-healing materials, stimuli-responsive gels |

| Metallo-supramolecular Cage | Metal Coordination | Multitopic ligands based on this compound and metal ions | Host-guest chemistry, catalysis |

| Coordination Polymer | Metal Coordination | Bifunctional this compound linkers and metal ions | Porous materials, sensors |

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic ligands. mdpi.comnih.gov The pyridine functionality within this compound makes it a suitable candidate for use as a ligand in MOF synthesis.

Ligand Design and MOF Synthesis:

To be incorporated into a MOF, the this compound molecule would typically need to be functionalized with at least one other coordinating group, such as a carboxylate, to bridge between metal centers and form a stable, extended network. For example, a carboxylic acid group could be introduced on the pyridine ring or the morpholine moiety. The resulting ligand would then be reacted with a metal salt under solvothermal conditions to promote the crystallization of the MOF. The methyl group on the pyridine ring could also influence the packing and porosity of the resulting framework. mdpi.com

The properties of the resulting MOF, such as its pore size, surface area, and chemical functionality, would be dictated by the geometry of the ligand and the coordination environment of the metal ion. d-nb.inforsc.orgrsc.org These materials have potential applications in gas storage, separation, and catalysis.

Table 3: Hypothetical Metal-Organic Frameworks with this compound-based Ligands

| MOF Ligand | Metal Ion | Potential Framework Topology | Potential Applications |

|---|---|---|---|

| This compound-x-carboxylic acid | Zn(II), Cu(II) | pcu, tbo | Gas storage, catalysis |

| Bis(this compound) dicarboxylate | Mn(II), Co(II) | nbo, fcu | Selective separation, sensing |

Advanced Structural Characterization Techniques for 4 4 Methylpyridin 2 Yl Morpholine and Its Derivatives

Spectroscopic Analyses

Spectroscopic methods are fundamental to the characterization of molecular structures. By probing the interaction of molecules with electromagnetic radiation, techniques like NMR, mass spectrometry, and IR/UV-Vis spectroscopy offer detailed insights into the atomic and electronic framework of 4-(4-Methylpyridin-2-yl)morpholine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In ¹H NMR, the spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the morpholine (B109124) moiety. The aromatic protons of the 4-methylpyridine (B42270) ring typically appear in the downfield region (δ 6.5-8.5 ppm). Specifically, the proton at position 6 would likely be the most downfield, followed by the protons at positions 3 and 5. The methyl group protons on the pyridine ring would produce a singlet in the upfield region, typically around δ 2.2-2.5 ppm. The protons of the morpholine ring are expected to exhibit characteristic multiplets corresponding to the axial and equatorial positions in its preferred chair conformation. nih.govresearchgate.net The protons on the carbons adjacent to the nitrogen (N-CH₂) would appear around δ 3.4-3.6 ppm, while the protons on the carbons adjacent to the oxygen (O-CH₂) would be shifted slightly downfield to approximately δ 3.7-3.9 ppm. researchgate.net

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring would resonate in the aromatic region (δ 110-160 ppm). The carbon attached to the morpholine nitrogen (C2 of the pyridine ring) would be significantly affected by the nitrogen's electron-withdrawing nature. The methyl carbon would appear at a high field, around δ 20-25 ppm. rsc.org For the morpholine ring, the carbon atoms next to the nitrogen typically resonate around δ 45-55 ppm, while those adjacent to the more electronegative oxygen atom are found further downfield, around δ 65-75 ppm. nih.govchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on data for N-substituted morpholines and methylpyridines.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | ~6.6 | ~108 |

| Pyridine-H5 | ~6.7 | ~122 |

| Pyridine-H6 | ~8.1 | ~148 |

| Pyridine-C2 | - | ~158 |

| Pyridine-C4 | - | ~147 |

| Pyridine-CH₃ | ~2.3 | ~21 |

| Morpholine-N-CH₂ | ~3.5 | ~48 |

| Morpholine-O-CH₂ | ~3.8 | ~67 |

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound, confirming its identity. The molecular formula for the compound is C₁₀H₁₄N₂O. epa.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

The calculated monoisotopic mass of this compound is 178.1106 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178. The fragmentation pattern would be characteristic of the molecule's structure. Common fragmentation pathways would likely involve the cleavage of the morpholine ring or the bond connecting it to the pyridine ring. Key fragments might include the loss of the morpholine moiety to give the 4-methylpyridin-2-yl cation (m/z 92) or fragmentation within the morpholine ring itself. The presence of the 4-methyl-2-aminopyridine fragment ion (m/z 108) could also be anticipated. chemicalbook.com

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₄N₂O |

| Monoisotopic Mass | 178.1106 g/mol |

| Nominal Mass | 178 g/mol |

| Predicted Key Fragments (m/z) | 178 (M⁺), 163 (M-CH₃)⁺, 108, 92 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum would display several characteristic absorption bands. Aromatic C-H stretching vibrations from the pyridine ring are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the morpholine and methyl groups would appear just below 3000 cm⁻¹. The C-O-C ether stretch of the morpholine ring is a prominent feature, typically appearing as a strong band in the 1115-1140 cm⁻¹ region. nih.gov Aromatic C=N and C=C stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range. researcher.life The C-N stretching vibrations for the tertiary amine would be visible in the 1250-1020 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 4-methylpyridine chromophore. Pyridine and its derivatives typically exhibit π → π* transitions, which are expected to appear as strong absorption bands in the UV region, likely around 220-280 nm. rsc.orgnist.gov The attachment of the morpholine group, an auxochrome, may cause a slight shift in the wavelength of maximum absorption (λ_max) and an increase in molar absorptivity. researchgate.net

Table 3: Characteristic IR Absorption Bands for this compound Based on data for morpholine and pyridine derivatives. nih.govresearcher.lifechemicalbook.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C and C=N Stretch | 1400 - 1600 |

| C-O-C Asymmetric Stretch | 1115 - 1140 |

| C-N Stretch | 1020 - 1250 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. For this compound, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure and provide insights into its solid-state packing and intermolecular interactions.

Based on studies of analogous compounds like 4-(pyrazin-2-yl)morpholine, the morpholine ring is expected to adopt a stable chair conformation. nih.govnih.gov The pyridine ring would be essentially planar. The analysis would determine the torsion angle between the pyridine ring and the morpholine ring, defining their relative orientation. Intermolecular forces, such as C-H···N or C-H···O hydrogen bonds, could play a significant role in the crystal packing. nih.govmdpi.com Bond lengths and angles would be consistent with standard values for similar fragments, for instance, C-O bonds in the morpholine ring would be around 1.43 Å, and C-N bonds around 1.46 Å. mdpi.comresearchgate.net

Table 4: Expected Crystallographic Parameters for this compound Data derived from analogous structures like 4-(pyrazin-2-yl)morpholine and other morpholine derivatives. nih.govnih.govmdpi.com

| Parameter | Expected Value |

| Morpholine Ring Conformation | Chair |

| C-N Bond Length (Morpholine) | ~1.46 Å |

| C-O Bond Length (Morpholine) | ~1.43 Å |

| C-C Bond Length (Morpholine) | ~1.52 Å |

| C-N-C Bond Angle (Morpholine) | ~110° |

| C-O-C Bond Angle (Morpholine) | ~111° |

| Pyridine-Morpholine Torsion Angle | Variable |

Chiral Analysis for Enantiomeric Purity

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, derivatives of this compound can be made chiral by introducing a stereocenter, for example, by substitution on the morpholine ring or by creating a chiral axis. In such cases, determining the enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities. mdpi.comjuniperpublishers.com

For chiral derivatives of this compound, several analytical techniques can be employed to separate and quantify the enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method. Another powerful technique is Capillary Electrophoresis (CE), particularly when using chiral selectors like cyclodextrins mixed into the background electrolyte. mdpi.com These methods allow for the separation of the enantiomers, and the ratio of their peak areas provides the enantiomeric excess (ee), a measure of the sample's purity. nih.gov The development of such analytical methods is essential for the synthesis and application of enantiomerically pure chiral drugs and ligands. rsc.org

Computational Chemistry and Molecular Modeling of 4 4 Methylpyridin 2 Yl Morpholine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electron distribution and energy of a molecule, which in turn dictates its geometry, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules due to its favorable balance between accuracy and computational cost. mostwiedzy.plresearchgate.net For a molecule like 4-(4-Methylpyridin-2-yl)morpholine, DFT calculations, typically employing hybrid functionals such as B3LYP with basis sets like 6-311G+(d,p), can elucidate several key electronic properties. ias.ac.in

Studies on substituted pyridines have shown that the nature and position of substituents significantly influence the electron density distribution on the pyridine (B92270) ring and particularly on the nitrogen atom. ias.ac.inresearchgate.net The methyl group at the 4-position of the pyridine ring in this compound is an electron-donating group, which is expected to increase the electron density on the pyridine nitrogen. This, in turn, can affect the molecule's ability to act as a hydrogen bond acceptor or a metal ligand.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For similar heterocyclic systems, the HOMO is often localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient regions. In the case of this compound, the HOMO is likely to have significant contributions from the morpholine (B109124) nitrogen and the pyridine ring, while the LUMO would be centered on the pyridine ring.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are valuable for predicting sites for electrophilic and nucleophilic attack. mdpi.com For this compound, the MEP would likely show a negative potential around the pyridine nitrogen and the oxygen atom of the morpholine ring, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The hydrogen atoms on the methyl group and the morpholine ring would exhibit positive potential.

Table 1: Representative DFT Calculation Parameters for Heterocyclic Compounds

| Parameter | Typical Value/Method | Reference |

| Functional | B3LYP, M06-2X | mostwiedzy.plresearchgate.net |

| Basis Set | 6-31G(d,p), 6-311++G(d,p) | researchgate.net |

| Solvation Model | PCM, SMD | |

| Properties Calculated | HOMO/LUMO Energies, MEP, NBO Charges | mdpi.com |

This table presents typical parameters used in DFT studies of molecules similar in structure to this compound, providing a framework for how such a study on the title compound would be designed.

The flexibility of the morpholine ring and the rotation around the bond connecting it to the pyridine ring mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. mdpi.com

The morpholine ring typically adopts a chair conformation, which is energetically more favorable than the boat or twist-boat conformations. researchgate.netrsc.org However, the orientation of the substituent on the nitrogen atom can be either axial or equatorial. DFT calculations can be used to determine the relative energies of these conformers. For morpholine itself, the chair conformer with an equatorial N-H bond is generally found to be the most stable. researchgate.netrsc.org

The rotation around the C-N bond linking the pyridine and morpholine rings also contributes to the conformational landscape. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the low-energy conformations and the transition states connecting them. mdpi.com The steric hindrance between the hydrogen atoms on the morpholine ring and the methyl group or hydrogen atom on the pyridine ring will play a significant role in determining the preferred rotational conformers.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

The binding of a ligand to a protein is driven by a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. The chemical structure of this compound suggests several potential interactions.

The nitrogen atom of the pyridine ring and the oxygen atom of the morpholine ring can act as hydrogen bond acceptors. mdpi.com The nitrogen atom of the morpholine ring, being a secondary amine, can act as a hydrogen bond donor. The methyl group on the pyridine ring and the aliphatic protons of the morpholine ring can participate in hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket.

In docking studies of similar pyridine and morpholine-containing compounds, these interactions are frequently observed to be key determinants of binding. nih.govmdpi.com For instance, the pyridine ring can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 2: Potential Interacting Residues for Pyridine-Morpholine Scaffolds in a Protein Binding Site

| Interaction Type | Potential Amino Acid Residues |

| Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, His |

| Hydrogen Bond Donor | Asp, Glu, Main-chain C=O |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp |

| Pi-Pi Stacking | Phe, Tyr, Trp, His |

This table illustrates the types of amino acid residues that molecules with pyridine and morpholine moieties are likely to interact with within a protein's active site, based on their chemical properties.

Molecular docking programs use scoring functions to estimate the binding affinity of a ligand to a protein. arxiv.org These scoring functions take into account the various interactions between the ligand and the protein and provide a numerical score, often expressed in terms of binding energy (e.g., kcal/mol). A lower binding energy generally indicates a more favorable binding interaction. nih.gov

By docking this compound into the active site of a specific protein target, it is possible to predict its most likely binding mode and its theoretical binding affinity. The docking results would typically be presented as a ranked list of possible binding poses, with the top-ranked pose being the one with the most favorable score. The predicted binding mode would detail the specific amino acid residues involved in the interactions and the geometry of the ligand-protein complex. It is important to note that these scoring functions are approximations and the predicted binding affinities may not always perfectly correlate with experimental values. arxiv.org

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govyoutube.commdpi.com MD simulations are invaluable for assessing the stability of a predicted binding pose and for understanding the conformational changes that may occur upon ligand binding. frontiersin.orgplos.org

To perform an MD simulation of the this compound-protein complex, the system is placed in a simulated physiological environment, typically a box of water molecules with appropriate ions to mimic physiological salt concentrations. The forces on each atom are calculated using a force field, and Newton's laws of motion are used to predict the positions and velocities of the atoms over a series of small time steps.

By analyzing the trajectory of the simulation, several important properties can be determined. The root-mean-square deviation (RMSD) of the ligand's position relative to its initial docked pose can be calculated to assess the stability of the binding mode. A low and stable RMSD suggests that the ligand remains bound in the predicted orientation. The root-mean-square fluctuation (RMSF) of the protein's amino acid residues can be analyzed to identify regions of the protein that become more or less flexible upon ligand binding. Furthermore, the persistence of key interactions, such as hydrogen bonds, observed in the docking study can be monitored throughout the simulation to confirm their importance for binding. researchgate.net

Conformational Flexibility and Dynamic Behavior in Solution

The conformational landscape of this compound is primarily dictated by the flexibility of the morpholine ring and the rotational freedom around the C-N bond connecting it to the pyridine ring. The morpholine ring typically adopts a chair conformation to minimize steric strain. nih.gov However, in solution, it can undergo ring-flipping to an alternative chair conformation or adopt transient boat and twist-boat conformations. The presence of the methyl group on the pyridine ring can influence the energetic preference for certain conformations.

Ligand-Receptor Complex Stability and Dynamics

The therapeutic effect of a drug molecule is initiated by its binding to a specific biological target, typically a protein. The stability and dynamics of the resulting ligand-receptor complex are key determinants of the drug's efficacy and duration of action. While specific receptor interactions for this compound are not extensively detailed in publicly available literature, general principles of ligand-receptor interactions can be applied.

Upon binding, the conformational flexibility of this compound may be reduced as it adapts to the topology of the receptor's binding site. The stability of this complex is governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals interactions, and potentially ionic interactions if the pyridine nitrogen is protonated. nih.govresearchgate.net The morpholine oxygen can act as a hydrogen bond acceptor, while the pyridine nitrogen can also participate in hydrogen bonding. researchgate.net The methyl group on the pyridine ring can engage in hydrophobic interactions within the binding pocket.

Molecular dynamics simulations of the ligand-receptor complex can provide invaluable information on the stability of these interactions over time. mdpi.com By analyzing the trajectory of the simulation, researchers can identify key residues in the receptor that are crucial for binding and observe the dynamic behavior of the ligand within the binding site. This can reveal whether the ligand maintains a stable binding pose or exhibits significant movement, which can impact its inhibitory or activating effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. pensoft.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Development of Predictive Models for Biological Efficacy

The development of a predictive QSAR model for a series of compounds including this compound would begin with the collection of a dataset of molecules with experimentally determined biological activities (e.g., IC50 values). For each molecule, a set of molecular descriptors, which are numerical representations of its chemical structure, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape). nih.gov

Various statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF), can then be used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov The predictive power of the resulting QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. A robust and predictive QSAR model can be a valuable tool in the lead optimization phase of drug discovery, enabling the virtual screening of large libraries of related compounds to identify those with potentially improved efficacy.

Identification of Key Molecular Descriptors Influencing Activity

A significant outcome of QSAR modeling is the identification of the molecular descriptors that have the most substantial impact on the biological activity. pensoft.net For compounds related to this compound, these key descriptors often relate to a combination of electronic, steric, and hydrophobic properties.

For instance, a QSAR study on related pyridine derivatives might reveal that the electronic properties of the pyridine ring, influenced by substituents like the methyl group, are critical for activity. nih.gov Descriptors related to the molecule's shape and size, such as molecular volume or surface area, could also be important, indicating that a specific steric profile is required for optimal binding to the target. pensoft.net Furthermore, descriptors related to hydrophobicity (e.g., logP) are often crucial, as they govern the molecule's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. The morpholine moiety itself is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. e3s-conferences.orge3s-conferences.org

Free Energy Calculations (e.g., MM-PBSA/GBSA) for Binding Energetics

Accurately predicting the binding affinity of a ligand to its receptor is a central goal in computational drug design. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) provide a computationally efficient way to estimate the free energy of binding.

These methods calculate the binding free energy by combining the molecular mechanics energies of the ligand, receptor, and the complex with a continuum solvation model to account for the effects of the solvent. The binding free energy is typically decomposed into several components:

| Energy Component | Description |

| ΔE_gas | The change in gas-phase energy upon binding, which includes internal, van der Waals, and electrostatic energies. |

| ΔG_solv | The change in solvation free energy, which is further divided into polar and nonpolar contributions. |

| -TΔS | The change in conformational entropy upon binding. |

The polar component of the solvation energy is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar component is typically estimated from the solvent-accessible surface area (SASA).

By applying MM-PBSA or MM-GBSA to snapshots from an MD simulation of the ligand-receptor complex, researchers can obtain an estimate of the binding free energy. This information is valuable for ranking different compounds in a series based on their predicted affinity for the target receptor. While these methods are more approximate than more rigorous techniques like free energy perturbation (FEP), they offer a good balance between accuracy and computational cost, making them widely used in drug discovery projects.

In Vitro and Non Human in Vivo Biological Activity and Structure Activity Relationship Sar of 4 4 Methylpyridin 2 Yl Morpholine Derivatives

Modulation of Biological Targets

The ability of 4-(4-methylpyridin-2-yl)morpholine derivatives to modulate the activity of specific biological targets such as enzymes, receptors, and ion channels is a critical area of investigation for potential therapeutic applications. The morpholine (B109124) ring is often considered a "privileged structure" in drug discovery due to its favorable physicochemical properties that can enhance drug-like characteristics. nih.gov

Enzyme Inhibition Assays

Derivatives of morpholine have been widely explored as inhibitors of various enzymes. For instance, certain morpholine-containing compounds have been identified as potent inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are crucial in cancer cell signaling pathways. nih.govnih.gov Specifically, studies on 4-morpholinopyrrolopyrimidine derivatives led to the discovery of both selective PI3Kα inhibitors and dual PI3Kα/mTOR inhibitors. nih.gov However, a detailed search of scientific literature did not yield specific enzyme inhibition assay data for compounds directly derived from the this compound scaffold.

Receptor Binding Affinity Studies

The structural components of this compound suggest potential interactions with various receptor systems. The pyridine (B92270) ring is a key feature in many compounds targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), while the morpholine moiety has been incorporated into ligands for other receptor types. nih.gov For example, derivatives of pyrazolo[1,5-a]pyridine (B1195680) have been synthesized and shown to have a high affinity for dopamine (B1211576) receptors. nih.gov Despite these precedents, there is no specific information available in the scientific literature regarding receptor binding affinity studies conducted on this compound or its derivatives.

Ion Channel Activity Modulation

The modulation of ion channel activity is another area where morpholine-containing compounds have shown potential. However, specific studies detailing the effects of this compound derivatives on the activity of any ion channels have not been reported in the available scientific literature.

Antimicrobial Efficacy Investigations

The search for novel antimicrobial agents is a major focus of pharmaceutical research, and heterocyclic compounds like morpholine derivatives are of significant interest. researchgate.netnih.gov

Antibacterial Spectrum and Potency (Gram-Positive and Gram-Negative)

While numerous morpholine derivatives have been synthesized and evaluated for their antibacterial properties, specific data on the antibacterial spectrum and potency of this compound and its derivatives against Gram-positive and Gram-negative bacteria are not available in the current scientific literature. For context, studies on other morpholine-containing structures, such as (morpholine-4-yl-pyridin-2-yl-methyl)-urea and its metal complexes, have been conducted, but these compounds showed inferior potency compared to standard antibacterial agents. researchgate.net Additionally, a series of 4-(2-aminoethyl)morpholine (B49859) derivatives demonstrated some inhibitory action against Gram-negative bacteria. nih.gov

Antifungal Activity Against Fungal Pathogens

The morpholine scaffold is present in the agricultural fungicide fenpropimorph, indicating its potential for antifungal activity. Silicon-incorporated analogues of morpholine have been synthesized and shown to exhibit potent, broad-spectrum antifungal activity against various human fungal pathogens. researchgate.net However, a review of the existing scientific literature reveals no specific studies on the antifungal activity of this compound or its derivatives against any fungal pathogens.

Antiproliferative and Anticancer Studies in Cell Lines

The anticancer potential of morpholine-containing heterocyclic compounds has been extensively studied. These derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines, often through mechanisms involving the inhibition of key cellular proliferation and survival pathways.

Derivatives incorporating the morpholine moiety into larger heterocyclic systems, such as quinazolines and tetrahydroquinolines, exhibit potent cytotoxic effects across numerous human cancer cell lines.

For instance, a series of morpholine-substituted quinazoline (B50416) derivatives displayed broad-spectrum antiproliferative activity. Compounds AK-3 and AK-10 were identified as particularly potent, with IC₅₀ values in the low to sub-micromolar range against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma) cell lines. nih.gov Specifically, AK-3 showed IC₅₀ values of 10.38 µM, 6.44 µM, and 9.54 µM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov

Similarly, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and evaluated for their anticancer potential against the HepG2 (liver cancer) cell line. nih.gov Compounds 3c , 3d , and 3e from this series were the most active, with IC₅₀ values of 11.42 µM, 8.50 µM, and 12.76 µM, respectively. nih.gov

In another study, morpholine-substituted tetrahydroquinoline derivatives were assessed for their antiproliferative action. Compound 10e emerged as a highly potent agent against the A549 lung cancer cell line, with an exceptionally low IC₅₀ value of 0.033 µM. nih.gov The same study found that compound 10h was most effective against the MCF-7 breast cancer cell line (IC₅₀ = 0.087 µM). nih.gov

Furthermore, a series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline demonstrated broad antiproliferative activity against five human cancer cell lines. The most active compounds, 8f , 8m , and 8q , had IC₅₀ values ranging from 1.47 to 4.68 µM. nih.gov

| Compound | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| AK-3 | Morpholine-substituted quinazoline | A549 (Lung) | 10.38 ± 0.27 | nih.gov |

| AK-3 | Morpholine-substituted quinazoline | MCF-7 (Breast) | 6.44 ± 0.29 | nih.gov |

| AK-3 | Morpholine-substituted quinazoline | SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | nih.gov |

| Compound 3d | 2-Morpholino-4-anilinoquinoline | HepG2 (Liver) | 8.50 | nih.gov |

| Compound 10e | Morpholine-substituted tetrahydroquinoline | A549 (Lung) | 0.033 ± 0.003 | nih.gov |

| Compound 10h | Morpholine-substituted tetrahydroquinoline | MCF-7 (Breast) | 0.087 ± 0.007 | nih.gov |

| Compound 8f | Piperazine-carbodithioate quinazoline | Multiple | 1.58 - 2.27 | nih.gov |

A crucial characteristic of a potential anticancer drug is its ability to selectively target cancer cells while sparing normal, healthy cells. Several studies on morpholine derivatives have included assessments against non-cancerous cell lines to determine their selectivity.

The series of morpholine-substituted quinazolines that included the potent compounds AK-3 and AK-10 were found to be non-toxic against normal human embryonic kidney (HEK293) cells at a concentration of 25 µM, indicating a degree of selective anticancer potential. nih.gov Similarly, research on morpholine-substituted tetrahydroquinoline derivatives showed that they exhibited minimal toxicity towards normal Vero cells while being potent against cancer cell lines. nih.gov This selectivity is a key feature for a therapeutic candidate, suggesting a potentially wider therapeutic window and fewer side effects. ijprems.com

The mechanism of action for many antiproliferative morpholine derivatives involves the inhibition of protein kinases, which are critical regulators of cell cycle progression, proliferation, and survival.

PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is frequently dysregulated in cancer, making its components attractive therapeutic targets. nih.gov Morpholine derivatives have been successfully designed as potent inhibitors of this pathway. For example, 2-morpholino-6-(3-hydroxyphenyl) pyrimidines were identified as a novel class of potent and selective PI3K inhibitors. nih.gov The replacement of a simple morpholine with a bridged morpholine in pyrazolopyrimidine inhibitors led to a dramatic increase in selectivity for mTOR over PI3Kα, with some analogues achieving subnanomolar mTOR IC₅₀ values and up to 26,000-fold selectivity. researchgate.net In another example, compound 10e from a series of morpholine-substituted tetrahydroquinolines was found to inhibit mTOR, confirming this pathway as a target for this class of compounds. nih.gov

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are essential for cell cycle regulation, and their inhibition is a validated strategy in cancer therapy. While direct studies on this compound are limited, related structures like 2-anilinopyrimidines have shown significant CDK inhibitory activity. mdpi.comresearchgate.netscienceopen.com For example, a series of 2-anilinopyrimidine derivatives yielded potent inhibitors of transcriptional CDKs, with compound 5b being the most potent CDK9 inhibitor (IC₅₀ = 0.059 µM) and 5f being the most potent CDK7 inhibitor (IC₅₀ = 0.479 µM). mdpi.com Another study on 2-anilino-4-triazolpyrimidine derivatives identified compounds with potent CDK4 inhibitory activity (IC₅₀s: 8.50–62.04 nM). scienceopen.com Compound 11k from this series displayed dual CDK4/HDAC1 inhibition with IC₅₀ values of 23.59 nM and 61.11 nM, respectively. scienceopen.com Novel 2-sulfanylquinazolin-4(3H)-one derivatives have also been identified as multi-kinase inhibitors, with compound 5d showing activity against CDK2 (IC₅₀ = 2.097 µM), in addition to HER2, EGFR, and VEGFR2. mdpi.com

| Compound Class | Target Kinase | Key Findings / IC₅₀ | Source |

|---|---|---|---|

| 2-Morpholino-6-(3-hydroxyphenyl) pyrimidines | PI3K | Potent and selective inhibitors | nih.gov |

| Bridged morpholine pyrazolopyrimidines | mTOR | Subnanomolar IC₅₀, >26,000-fold selectivity vs PI3Kα | researchgate.net |

| 2-Anilinopyrimidine derivative (5b) | CDK9 | IC₅₀ = 0.059 µM | mdpi.com |

| 2-Anilinopyrimidine derivative (5f) | CDK7 | IC₅₀ = 0.479 µM | mdpi.com |

| 2-Anilino-4-triazolpyrimidine derivative (11k) | CDK4/HDAC1 | IC₅₀ = 23.59 nM (CDK4), 61.11 nM (HDAC1) | scienceopen.com |

| 2-Sulfanylquinazolin-4(3H)-one derivative (5d) | CDK2 | IC₅₀ = 2.097 µM | mdpi.com |

Anti-Inflammatory and Analgesic Property Assessments

The morpholine and pyridine moieties are present in various compounds exhibiting anti-inflammatory and analgesic activities. researchgate.netijpsonline.comnih.gov These properties are often linked to the inhibition of inflammatory mediators or enzymes like cyclooxygenase (COX). nih.gov

Studies on 3-hydroxy pyridine-4-one derivatives demonstrated significant anti-inflammatory effects in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.gov One compound with a benzyl (B1604629) group substitution on the pyridine ring showed the greatest potency, potentially due to its iron-chelating properties, as key inflammatory enzymes like COX are heme-dependent. nih.gov Methyl derivatives of flavone (B191248) have also been investigated, with 2'-methylflavone and 3'-methylflavone (B13976349) showing the strongest anti-inflammatory activity by inhibiting nitric oxide (NO) production in stimulated macrophages. nih.govmdpi.com

Regarding analgesic properties, a study of 4-R-5-pyridine-1,2,4-triazole-3-thiol derivatives found that several compounds showed a significant reduction in pain in animal models of electrical irritation. One compound, in particular, demonstrated analgesic activity that was superior to the reference drug metamizole (B1201355) sodium. A series of 4-(2-aminophenyl)morpholines also exhibited significant analgesic and anti-inflammatory activities in vivo. ijpsonline.com

Other Pharmacological Profiles (e.g., Antiradical, Antithrombotic)

Beyond anticancer and anti-inflammatory effects, derivatives containing the 2-morpholinopyridine scaffold and related structures have been explored for other potential therapeutic applications.

Antithrombotic Activity: Platelet aggregation is a key event in thrombosis. nih.gov Certain pyrazolopyridine derivatives have been described as antiplatelet agents. In an in vivo model of pulmonary thromboembolism, one such derivative showed a higher survival rate in mice with a lower bleeding risk compared to aspirin, acting as a selective thromboxane (B8750289) synthase (TXS) inhibitor. nih.gov

Antiradical Activity: Oxidative stress from free radicals contributes to numerous pathologies. The antioxidant potential of heterocyclic compounds is therefore of significant interest. While specific data on this compound is unavailable, related heterocyclic structures have been evaluated. For example, a review of morpholine derivatives notes their potential antioxidant activity. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-morpholinopyridine derivatives and related compounds is highly dependent on their substitution patterns. SAR studies provide critical insights into how different functional groups on the heterocyclic core influence potency and selectivity.

For antiproliferative activity in morpholine-substituted quinazolines, the substitutions on the aromatic ring (Ring C) are crucial. nih.gov The presence of both electron-withdrawing and electron-releasing groups has been analyzed to determine their impact on cytotoxicity. nih.gov In a series of 2-morpholino-4-anilinoquinoline derivatives, the nature of the C4 aniline (B41778) moiety was found to be a key determinant of anticancer activity. nih.gov For morpholine-substituted tetrahydroquinolines, the incorporation of trifluoromethyl groups on the benzamide (B126) moiety was found to significantly enhance potency and selectivity. nih.gov

In the context of pyridine derivatives, SAR analysis has shown that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH₂) groups can enhance antiproliferative activity. nih.gov Conversely, the presence of bulky groups or halogen atoms sometimes leads to lower activity. nih.gov For a series of 2-anilinopyrimidine CDK inhibitors, it was found that electron-withdrawing groups at the meta- or para-position of the aniline phenyl ring enhanced CDK2 activity, whereas substitution at the ortho-position significantly reduced it. researchgate.net

SAR studies on 4-phenyl morpholine derivatives revealed that an unsubstituted phenyl ring at the 2nd position resulted in greater analgesic, anti-inflammatory, and antimicrobial activity compared to substituted versions. ijpsonline.com For 3-hydroxy pyridine-4-one derivatives, a benzyl group substitution on the pyridine ring was correlated with the highest anti-inflammatory potency. nih.gov These analyses underscore the importance of specific structural modifications in tuning the pharmacological profile of these versatile heterocyclic compounds. e3s-conferences.org

Influence of Pyridine Ring Substituents on Biological Response

The nature and position of substituents on the pyridine ring of this compound derivatives play a pivotal role in modulating their biological activity. Alterations to the electronic and steric properties of the pyridine ring can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.

Research on analogous heterocyclic systems has demonstrated that even minor modifications to the aromatic ring can lead to significant changes in biological response. For instance, in a series of pyrimidone-based PI3Kβ inhibitors, the introduction of meta-substituents on a phenyl ring, which is structurally analogous to the pyridine ring in the present context, was found to enhance both potency and selectivity for the target enzyme. This suggests that for this compound derivatives, the placement of substituents at the 3- or 5-positions of the pyridine ring could be a key strategy for improving their biological profiles.

Furthermore, the electronic properties of the substituents are critical. In a study of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, replacing an electron-donating methyl group with a strongly electron-withdrawing trifluoromethyl group resulted in a marked increase in potency against certain cancer cell lines. acs.org This highlights the potential of introducing electron-withdrawing groups onto the pyridine ring of this compound derivatives to enhance their biological efficacy.

Table 1: Influence of Pyridine Ring Substituents on Biological Activity in Analogous Systems

| Scaffold | Substituent Change | Effect on Biological Activity |

| Pyrimidone-based PI3Kβ inhibitors | Introduction of meta-substituents on phenyl ring | Enhanced potency and selectivity |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | Replacement of methyl with trifluoromethyl | Markedly increased potency |

| 2,4-disubstituted pyridine derivatives | Variation of substituent at 4-position | Significant influence on LogP and antimycobacterial activity |

Conformational Flexibility and Its Impact on Ligand-Target Interactions

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The conformational flexibility of this compound derivatives, arising from the rotatable bonds between the pyridine and morpholine rings, can significantly influence their ligand-target interactions.

Controlling the conformational freedom of a molecule is a widely used strategy in drug design to lock it into its bioactive conformation, thereby enhancing potency and selectivity. Research on conformationally restricted furo[2,3-d]pyrimidines has demonstrated that by systematically restricting rotatable bonds, it is possible to identify the optimal conformation required for dual inhibition of different biological targets, such as microtubule assembly and receptor tyrosine kinases. nih.gov This approach could be applied to this compound derivatives to explore their bioactive conformations for various targets.

In a series of CDK4/6 inhibitors featuring a pyrimidine-pyridine linkage, it was proposed that the coplanarity of these two rings is an essential feature for effective binding to the ATP-mimetic site of the kinase. acs.org This suggests that the dihedral angle between the pyridine and morpholine rings in this compound derivatives could be a crucial factor for their biological activity, with a more planar conformation potentially being more favorable for certain kinase targets.

Strategic Importance of the Morpholine Ring for Potency and Selectivity

The morpholine ring is not merely a passive component of the this compound scaffold; it plays a strategic role in determining the potency and selectivity of these derivatives. The unique physicochemical properties of the morpholine ring, including its ability to form hydrogen bonds and its favorable metabolic stability, make it a privileged structure in medicinal chemistry. e3s-conferences.org

The oxygen atom of the morpholine ring is often a key interaction point with biological targets. In a study of ZSTK474 analogs, which are PI3K inhibitors, the replacement of a morpholine group with a piperazine (B1678402) ring led to a dramatic decrease in inhibitory activity. nih.gov This loss of potency was reversed upon N-acetylation of the piperazine, a modification that reintroduces a hydrogen bond acceptor group, underscoring the critical role of the morpholine oxygen in target binding. nih.gov

Furthermore, modifications to the morpholine ring itself can be a powerful tool for enhancing selectivity. In the development of mTOR inhibitors, the substitution of a simple morpholine with a bridged morpholine scaffold resulted in compounds with subnanomolar inhibitory concentrations and up to 26,000-fold selectivity over the related PI3Kα kinase. researchgate.net Molecular modeling studies suggested that the bulkier bridged morpholine could access a deeper pocket in the mTOR active site that is not present in PI3Kα, thereby accounting for the remarkable selectivity. researchgate.net

Numerous studies on kinase inhibitors have shown that the inclusion of a morpholine moiety often leads to compounds with excellent selectivity profiles. acs.orgnih.gov This is attributed to the specific interactions that the morpholine ring can form within the kinase active site, as well as its ability to impart favorable physicochemical properties to the molecule as a whole.

Table 2: Impact of Morpholine Ring Modification on Biological Activity in Analogous Systems

| Original Scaffold | Modification | Effect on Biological Activity |

| ZSTK474 (with morpholine) | Replacement of morpholine with piperazine | 36-fold reduction in PI3Kα and PI3Kδ inhibition |

| Pyrazolopyrimidine (with morpholine) | Replacement with bridged morpholine | Subnanomolar mTOR IC50 values and up to 26,000-fold selectivity over PI3Kα |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Inclusion of morpholine | Excellent selectivity for CDK4/6 |

Design Principles for Optimized Biological Profiles

Based on the structure-activity relationships discussed above, several key design principles can be formulated for the development of this compound derivatives with optimized biological profiles.

The integrity of the morpholine ring is paramount for maintaining biological activity. Any modifications to this part of the scaffold should be approached with caution. However, as demonstrated by the success of bridged morpholines, innovative alterations to the morpholine ring can lead to significant gains in selectivity.

Conformational control is another powerful design principle. The use of conformational restriction strategies, such as the introduction of rigid linkers or the formation of cyclic structures, can help to lock the molecule in its bioactive conformation, leading to enhanced potency and a better understanding of the binding mode.

Finally, the concept of dual-target inhibition can be explored by combining the this compound scaffold with other pharmacophores. This approach has the potential to yield compounds with novel mechanisms of action and improved therapeutic efficacy.

Coordination Chemistry and Metallopharmaceutical Applications of 4 4 Methylpyridin 2 Yl Morpholine Ligands

Ligand Design and Coordination Modes of Pyridine-Morpholine Scaffolds

The design of ligands incorporating both pyridine (B92270) and morpholine (B109124) rests on the distinct chemical properties of these two heterocyclic rings. Pyridine, an aromatic six-membered ring containing one nitrogen atom, is a well-established coordinating agent in inorganic chemistry, readily binding to metal ions through its nitrogen lone pair. The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen, is a common feature in medicinal chemistry, often added to molecules to improve their pharmacokinetic profiles, such as solubility and metabolic stability. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyridine-morpholine ligands is typically achieved through straightforward reaction methodologies.

Transition Metal Complexes (e.g., Copper(II), Nickel(II), Cobalt(II))

Complexes of 4-(4-Methylpyridin-2-yl)morpholine with transition metals such as copper(II), nickel(II), and cobalt(II) are generally synthesized by reacting the ligand with a corresponding metal salt in a suitable solvent. jscimedcentral.com For example, mixing an ethanolic solution of the ligand with an ethanolic solution of a metal salt, like copper(II) chloride or nickel(II) nitrate, often leads to the precipitation of the desired complex upon stirring at room temperature or with gentle heating. jscimedcentral.comnih.gov The choice of metal salt (e.g., chloride, nitrate, acetate) can influence the final structure and coordination geometry of the resulting complex.

The general synthetic reaction can be represented as: M(X)n + m(L) → [M(L)m]Xn Where M is the metal ion (Cu²⁺, Ni²⁺, Co²⁺), X is the counter-ion (e.g., Cl⁻, NO₃⁻), L is the this compound ligand, and n and m represent the stoichiometric coefficients.

Elucidation of Complex Stoichiometry and Geometrical Isomers

The stoichiometry of the resulting complexes, meaning the metal-to-ligand ratio, is crucial for their properties. This can be controlled by adjusting the molar ratios of the reactants during synthesis. Both mono-ligand (1:1 metal-to-ligand) and bis-ligand (1:2 metal-to-ligand) complexes can be formed. nih.gov For instance, reacting one equivalent of a metal salt with one equivalent of the ligand may yield a complex with the general formula [M(L)X₂], whereas using two equivalents of the ligand could produce [M(L)₂]X₂.

The coordination number and the nature of the metal ion dictate the geometry of the complex. For example, Cu(II) and Ni(II) complexes can adopt square-planar or octahedral geometries, while Co(II) can form tetrahedral or octahedral complexes. nih.govrsc.org The presence of different geometrical isomers is possible, depending on the arrangement of the ligands around the central metal ion (e.g., cis vs. trans isomers in a square planar or octahedral geometry).

Spectroscopic and Crystallographic Investigation of Metal Adducts

A combination of spectroscopic and crystallographic techniques is essential to fully characterize the metal complexes of this compound.

FTIR Spectroscopy : Infrared spectroscopy is used to confirm the coordination of the ligand to the metal ion. The coordination of the pyridine nitrogen is evidenced by a shift in the C=N stretching vibration frequency compared to the free ligand. sciencepublishinggroup.comresearchgate.net

UV-Visible Spectroscopy : Electronic spectra provide information about the geometry of the complex. The d-d electronic transitions observed in the visible region are characteristic of the coordination environment around the metal ion. sciencepublishinggroup.com For instance, the position and intensity of these bands can help distinguish between tetrahedral and octahedral geometries for a Co(II) complex.

Mass Spectrometry (ESI-MS) : Electrospray ionization mass spectrometry is used to confirm the molecular weight of the synthesized complexes, which helps in verifying their stoichiometry. researchgate.net

Biological Activity of Metal Complexes

The coordination of ligands like this compound to metal ions can significantly alter their biological properties.

Enhanced or Modulated Antimicrobial Effects